2-(Benzylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
CAS No.: 332051-30-6
Cat. No.: VC21420132
Molecular Formula: C20H18N2O2S
Molecular Weight: 350.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332051-30-6 |
|---|---|
| Molecular Formula | C20H18N2O2S |
| Molecular Weight | 350.4g/mol |
| IUPAC Name | 6-benzylsulfanyl-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C20H18N2O2S/c1-24-16-9-5-8-15(10-16)17-11-19(23)22-20(18(17)12-21)25-13-14-6-3-2-4-7-14/h2-10,17H,11,13H2,1H3,(H,22,23) |
| Standard InChI Key | IQWHGCVZKDVBKZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Introduction
2-(Benzylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a heterocyclic organic compound with the molecular formula . It is characterized by a pyridine ring substituted with a benzylsulfanyl group, a methoxyphenyl group, and a cyano group. This compound belongs to the class of tetrahydropyridines and has been studied for its potential applications in medicinal chemistry due to its structural properties and biological activity.
Structural Features
The structure of this compound includes:
-
A pyridine ring (tetrahydro form) with substitutions at positions 2, 3, and 4.
-
A benzylsulfanyl group attached at position 2.
-
A methoxyphenyl group at position 4.
-
A cyano group at position 3.
-
A ketone (oxo) functional group at position 6.
The combination of these groups contributes to its unique chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting with readily available precursors:
-
Formation of the tetrahydropyridine core through cyclization reactions.
-
Introduction of substituents like benzylsulfanyl and methoxyphenyl groups using nucleophilic substitution or coupling reactions.
-
Functionalization to include the cyano group.
Detailed synthetic pathways are not provided in the search results but can be inferred based on standard organic synthesis methodologies for similar compounds.
Applications in Medicinal Chemistry
This compound has been studied for its potential biological activities due to its structural features:
-
The presence of a benzylsulfanyl group suggests antioxidant or antimicrobial properties.
-
The methoxyphenyl substitution may enhance interactions with biological targets such as enzymes or receptors.
-
The cyano group is often associated with enhanced pharmacokinetic properties.
Compounds with similar structures have been reported to exhibit activities such as enzyme inhibition, anti-inflammatory effects, or anticancer properties.
Analytical Data
Analytical techniques used to characterize this compound include:
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
-
X-ray Crystallography: Determines the three-dimensional structure if crystalline samples are available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume